molecular formula C19H21BrN2O2S B3535761 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide

2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide

Cat. No. B3535761
M. Wt: 421.4 g/mol
InChI Key: PJZLESJEZSPHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. This compound is a member of the thioamide family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is not fully understood. However, it is believed that the compound acts by disrupting cellular processes in bacteria and fungi, leading to their death. In cancer cells, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide have been studied in various experiments. In one study, it was found to have a toxic effect on the liver and kidneys of rats. However, this effect was observed only at high doses, and no adverse effects were observed at lower doses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide in lab experiments is its ability to inhibit the growth of bacteria, fungi, and cancer cells. This makes it a useful compound for studying the mechanisms of action of these organisms and for developing new treatments for diseases.
One of the limitations of using this compound in lab experiments is its toxicity at high doses. Care must be taken to ensure that the compound is used at safe doses to avoid adverse effects.

Future Directions

There are several future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide. One area of interest is the development of new treatments for bacterial and fungal infections. Another area of interest is the development of new cancer treatments. The compound could also be studied for its potential use as a pesticide in agriculture and for its potential use in water treatment.
Conclusion:
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method has been reported in the literature, and it has been studied for its antibacterial, antifungal, and insecticidal properties. It has also shown promising results in inhibiting the growth of cancer cells and in removing heavy metals from contaminated water. However, care must be taken to ensure that the compound is used at safe doses to avoid adverse effects. There are several future directions for the study of this compound, including the development of new treatments for bacterial and fungal infections, cancer, and its potential use in agriculture and water treatment.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide has been studied for its potential applications in various areas of scientific research. One of the areas of interest is medicine, where this compound has been found to have antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, where it has shown promising results in inhibiting the growth of cancer cells.
In agriculture, 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide has been studied for its potential use as a pesticide. It has been found to have insecticidal properties and has shown effectiveness in controlling pests in crops.
In environmental science, this compound has been studied for its potential use in water treatment. It has been found to have adsorption properties and has shown effectiveness in removing heavy metals from contaminated water.

properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(cyclohexylcarbamothioyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c20-18-15-9-5-4-6-13(15)10-11-16(18)24-12-17(23)22-19(25)21-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8,12H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZLESJEZSPHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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